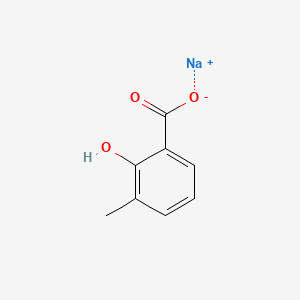

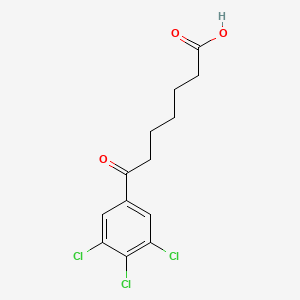

7-(3,4,5-三氯苯基)-7-氧代庚酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chlorophenyl compounds involves various chemical reactions, as seen in the papers. For instance, the synthesis of oxime ester derivatives with chlorophenyl groups has been achieved and characterized by elemental analysis, HRMS, and 1H NMR data . Similarly, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of new butanoic acid derivatives, which were further reacted to produce pyridazinone derivatives and other heterocyclic compounds . These methods could potentially be adapted for the synthesis of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid.

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds is often elucidated using spectroscopic techniques and quantum chemical calculations. For example, the crystal structure analysis, spectral characterization, and quantum chemical calculations of a chlorophenyl isoxazole compound were performed using techniques such as FT-IR, NMR, UV-Vis, LC-MS/MS, and X-ray diffraction . These methods provide detailed information about the molecular geometry and electronic structure, which are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Chlorophenyl compounds participate in various chemical reactions, leading to the formation of new compounds with potential biological activities. The papers describe reactions such as 1,3-dipolar cycloaddition and the unexpected formation of chloropyridazine derivatives . These reactions demonstrate the reactivity of chlorophenyl compounds and their ability to form diverse structures, which could be relevant for the synthesis and functionalization of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are influenced by their molecular structure. Theoretical calculations such as Density Functional Theory (DFT) can predict properties like vibrational frequencies, chemical shifts, absorption wavelengths, and non-linear optical behavior . Additionally, the antimicrobial and antioxidant activities of these compounds suggest that they could have practical applications in medicine and other fields . These analyses are essential for understanding how 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid might behave in various environments and how it could be utilized in different applications.

科学研究应用

晶体结构分析

7-氧代-7-(苯基氨基)庚酸,一种与 7-(3,4,5-三氯苯基)-7-氧代庚酸结构相关的化合物,已被研究其晶体结构。在其结构中发现的氢键网络与 6-氧代-6-(苯基氨基)己酸中的氢键网络相似,提供了对这些化合物的分子相互作用和稳定性的见解 (Feeder & Jones, 1994).

质谱表征

小分子氧代羧酸(例如与本研究化合物密切相关的 6-氧代庚酸)的质谱表征有助于了解它们的碎片行为和分子结构。这对于在各种应用(包括环境和生化分析)中识别和定量这些化合物至关重要 (Kanawati 等,2007).

有机化学中的合成和应用

7-氧代庚酸甲酯的合成,一种与 7-(3,4,5-三氯苯基)-7-氧代庚酸结构相似的分子,由于它在制备前列腺素和其他重要有机化合物的关键中间体中使用而成为研究课题。了解合成过程为开发生产结构相关化合物的新方法提供了见解 (Ballini & Petrini, 1984).

生物活性的探索

与 7-(3,4,5-三氯苯基)-7-氧代庚酸结构相似的化合物已被研究其潜在的生物活性,例如抗菌和抗真菌特性。这项研究为开发新药和治疗剂提供了基础 (Sayed 等,2003).

作用机制

Target of Action

The primary target of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, also known as Lotilaner, is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) that is selective for mites . GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

Lotilaner acts as a non-competitive antagonist of the GABA-gated chloride channel (GABACl), selectively targeting mites . By inhibiting these channels, it causes a paralytic action in the target organism, leading to their death .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of the gaba-gated chloride channels, leading to paralysis and death of the mites . This disruption can affect various downstream effects, including the normal functioning of the nervous system in the mites.

Pharmacokinetics

It is known that the compound is used in ophthalmic solutions, suggesting that it is likely absorbed through the ocular tissues . The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

The primary result of Lotilaner’s action is the death of mites, which are the cause of conditions such as Demodex blepharitis . By causing paralysis in the mites, the compound effectively eliminates them, thereby treating the conditions they cause.

属性

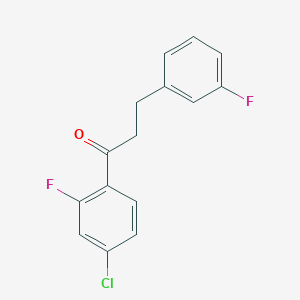

IUPAC Name |

7-oxo-7-(3,4,5-trichlorophenyl)heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl3O3/c14-9-6-8(7-10(15)13(9)16)11(17)4-2-1-3-5-12(18)19/h6-7H,1-5H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZZNNIUADDXKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。